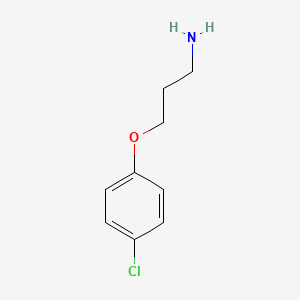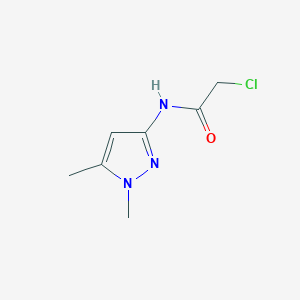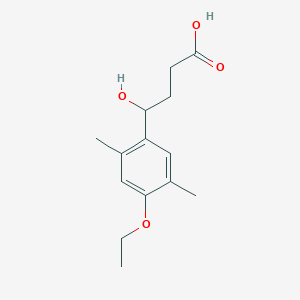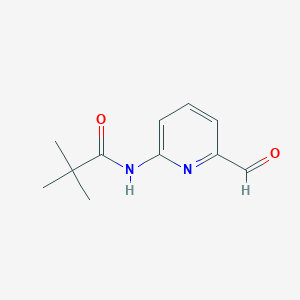
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide
Descripción general
Descripción
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide (NFP-DMP) is a small molecule that has been studied for its potential therapeutic applications. It is a derivative of pyridine and has been found to possess a variety of biological activities. NFP-DMP has been studied for its potential anti-inflammatory, anti-cancer, and antifungal properties. It has also been studied for its ability to modulate the activity of certain enzymes and proteins involved in metabolic and signal transduction pathways.
Aplicaciones Científicas De Investigación
Synthesis and Ligand Development
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide and its derivatives are utilized in synthesizing various ligands. For instance, Cheruzel et al. (2011) demonstrated the use of a related compound, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, in reductive amination reactions. This leads to the formation of ligands with varying second coordination sphere functional groups, which are pivotal in coordination chemistry and catalysis (Cheruzel et al., 2011).
Coordination Compounds and Antimicrobial Activity
Gulea et al. (2012) reported on the formation of coordination compounds with copper using a derivative, 2-formylpyridine thiosemicarbazone. These compounds show selective antimicrobial activity against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study suggests potential applications in developing new antimicrobial agents (Gulea et al., 2012).
Synthesis of Substituted Cyclohexanol Derivatives
Rusnac et al. (2020) explored the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the formation of several compounds including substituted cyclohexanol derivatives. These derivatives were found to have moderate antimicrobial and antifungal activities, indicating potential in biological and medicinal applications (Rusnac et al., 2020).
Crystal Structure Analysis
Studies such as those by Hirano et al. (2004) provide insights into the crystal structure of related compounds. Their research on N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, for instance, reveals important details about the molecular structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Hirano et al., 2004).
Process Development in Pharmaceutical Applications
The synthesis and crystallization processes involving derivatives of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide, as shown by Daver et al. (2017),are crucial in pharmaceutical manufacturing. Their work on developing an efficient synthesis route for a novel topical antiandrogen highlights the role of these compounds in drug development and production. The study also sheds light on the crystallization processes in oiling-out systems, which is significant for the pharmaceutical industry (Daver et al., 2017).
Antiproliferative and DNA Binding Properties
Casini et al. (2006) investigated dinuclear gold(III) oxo complexes with bipyridyl ligands, which included derivatives of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide. These compounds were evaluated for their antiproliferative properties and interactions with DNA and proteins. Such studies are pivotal for understanding the potential use of these compounds in cancer therapy and their biological interactions (Casini et al., 2006).
Spectrophotometric Analysis
Research by Shu (2011) on the determination of related compounds, like 3-chloro-N-hydroxy-2,2-dimethylpropanamide, via spectrophotometry underlines the importance of these derivatives in analytical chemistry. This method provides a simple and reliable approach to quantify such compounds in aqueous solutions (Shu, 2011).
Supramolecular Chemistry
Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, a related compound, for preparing pyridine-based ligands. These ligands are significant in supramolecular chemistry, which focuses on the design and synthesis of molecules and molecular complexes based on noncovalent interactions (Schubert & Eschbaumer, 1999).
Propiedades
IUPAC Name |
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJJATMNDDRQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432821 | |
| Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
CAS RN |
372948-82-8 | |
| Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








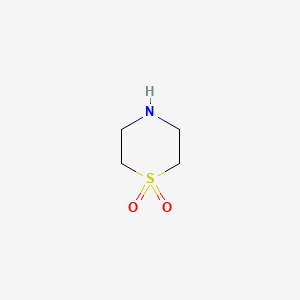
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
